Characterization of N,N-Bis(2-hydroxyethyl)decanamide: A Comprehensive Physicochemical Guide
Characterization of N,N-Bis(2-hydroxyethyl)decanamide: A Comprehensive Physicochemical Guide
Foreword
N,N-Bis(2-hydroxyethyl)decanamide, also known as Capramide DEA, is a non-ionic surfactant that has garnered significant attention across the pharmaceutical, cosmetic, and industrial sectors. Its unique molecular architecture, featuring a lipophilic ten-carbon tail and a hydrophilic diethanolamine headgroup, imparts a versatile range of properties including emulsification, viscosity modification, and foam stabilization. This technical guide provides an in-depth characterization of the physicochemical properties of N,N-Bis(2-hydroxyethyl)decanamide, offering researchers, scientists, and drug development professionals a critical resource for formulation design and optimization. The subsequent sections will delve into its fundamental properties, analytical characterization methodologies, surface activity, stability profile, and formulation considerations, underpinned by established scientific principles and experimental insights.
Fundamental Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of N,N-Bis(2-hydroxyethyl)decanamide is paramount for its effective application. These properties dictate its behavior in various solvent systems and its interaction with other formulation components.
Molecular Structure and Identity
N,N-Bis(2-hydroxyethyl)decanamide is a tertiary amide with the chemical formula C₁₄H₂₉NO₃. Its structure consists of a decanoic acid backbone amide-linked to a diethanolamine moiety. This amphiphilic nature is the primary driver of its surface-active properties.
Table 1: Chemical Identity of N,N-Bis(2-hydroxyethyl)decanamide
| Identifier | Value |
| IUPAC Name | N,N-bis(2-hydroxyethyl)decanamide |
| CAS Number | 136-26-5 |
| Synonyms | Capramide DEA, Capric diethanolamide |
| Molecular Formula | C₁₄H₂₉NO₃ |
| Molecular Weight | 259.38 g/mol |
| Canonical SMILES | CCCCCCCCCC(=O)N(CCO)CCO |
Physical State and Appearance
At ambient temperature, N,N-Bis(2-hydroxyethyl)decanamide exists as a liquid.[1] Commercial grades typically appear as clear to pale yellow viscous liquids.
Key Thermal and Physical Constants
The thermal and physical properties of N,N-Bis(2-hydroxyethyl)decanamide are critical for processing and storage. While experimental data for some properties are scarce, reliable estimations and data from analogous compounds provide valuable insights.
Table 2: Physicochemical Data for N,N-Bis(2-hydroxyethyl)decanamide
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Density | ~1.001 g/cm³ | [2] |
| Boiling Point | 417.9 °C at 760 mmHg (estimated) | [3] |
| Flash Point | 206.5 °C (estimated) | [3] |
| Melting Point | Not precisely determined; expected to be low, consistent with its liquid state at room temperature. Fatty acid diethanolamides generally have melting points that can range from being liquid to solid depending on the fatty acid chain length and purity.[4] | - |
| Water Solubility | 497.3 mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 3.014 (estimated) | [5] |
Analytical Characterization
Robust analytical methodologies are essential for the quality control, stability testing, and formulation analysis of N,N-Bis(2-hydroxyethyl)decanamide. This section outlines the principal analytical techniques for its characterization.
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of N,N-Bis(2-hydroxyethyl)decanamide and its potential impurities.
Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of N,N-Bis(2-hydroxyethyl)decanamide. The non-polar C10 alkyl chain provides sufficient retention on C8 or C18 columns.
Experimental Protocol: RP-HPLC Analysis of N,N-Bis(2-hydroxyethyl)decanamide
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry detection, a volatile acid like formic acid should be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205-210 nm is possible due to the amide chromophore.[7] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (LC-MS) is recommended.[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent like methanol.
Causality Behind Experimental Choices: The C18 column is selected for its strong hydrophobic interactions with the decanoyl chain of the analyte. A gradient elution is often necessary to ensure good peak shape and resolution from both more polar and less polar impurities. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.
Gas chromatography can be employed for the analysis of fatty acid diethanolamides, but often requires derivatization to increase the volatility and thermal stability of the analyte.[3][9]
Experimental Protocol: GC Analysis of N,N-Bis(2-hydroxyethyl)decanamide (with Derivatization)
-
Derivatization: Silylation of the hydroxyl groups is a common approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]
-
Injector and Detector Temperature: Typically set around 250-280 °C.
-
Oven Temperature Program: A temperature gradient is necessary to elute the derivatized amide, for instance, starting at 120°C and ramping up to 280°C.[3]
-
Carrier Gas: Helium or hydrogen.
-
Detection: Flame Ionization Detector (FID) provides a robust response. For structural elucidation, Mass Spectrometry (GC-MS) is invaluable.[10]
Causality Behind Experimental Choices: Derivatization is crucial as the polar hydroxyl groups would otherwise lead to poor peak shape and potential thermal degradation in the GC inlet and column. The temperature program is optimized to ensure separation from other components and maintain peak integrity.
Spectroscopic Techniques
Spectroscopic methods provide critical information about the molecular structure and functional groups of N,N-Bis(2-hydroxyethyl)decanamide.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of N,N-Bis(2-hydroxyethyl)decanamide.
-
¹H NMR: Expected signals would include those from the alkyl chain protons, the methylene protons adjacent to the nitrogen and oxygen atoms of the diethanolamine moiety, and the hydroxyl protons.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the alkyl chain, and the carbons of the diethanolamine group.[1][11]
IR spectroscopy is useful for identifying the key functional groups present in the molecule.[1]
-
O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ from the alkyl chain.
-
C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ characteristic of the tertiary amide carbonyl group.
-
C-N Stretch: An absorption in the region of 1200-1300 cm⁻¹.
Surface Activity
The utility of N,N-Bis(2-hydroxyethyl)decanamide as a surfactant is defined by its behavior at interfaces.
Critical Micelle Concentration (CMC)
Surface Tension
Surfactants lower the surface tension of a liquid. The surface tension of an aqueous solution of N,N-Bis(2-hydroxyethyl)decanamide will decrease with increasing concentration until the CMC is reached, after which it will remain relatively constant.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is a valuable tool for selecting the appropriate surfactant for a specific application (e.g., oil-in-water vs. water-in-oil emulsifier). The HLB can be calculated using various methods, such as Griffin's method for non-ionic surfactants.[13][14] For the analogous Lauramide DEA (C12), an HLB value of 15 has been reported, indicating it is a strongly hydrophilic surfactant suitable for oil-in-water emulsions.[12] Given the shorter alkyl chain of Capramide DEA, its HLB value is expected to be in a similar, hydrophilic range.
Experimental Protocol: Determination of HLB by Saponification Method
-
Accurately weigh about 1 gram of the N,N-Bis(2-hydroxyethyl)decanamide into a round-bottom flask.
-
Add 30 mL of 0.5N alcoholic potassium hydroxide.
-
Reflux the mixture on a boiling water bath for approximately 1 hour.
-
Perform a blank experiment under the same conditions without the sample.
-
Cool the reaction mixtures to room temperature and titrate with standardized 0.5N hydrochloric acid using phenolphthalein as an indicator.
-
Calculate the saponification value and subsequently the HLB using the appropriate formula.[13]
Stability Profile
The stability of N,N-Bis(2-hydroxyethyl)decanamide under various conditions is a critical consideration for formulation development and shelf-life determination.
pH Stability
Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The hydrolysis of N,N-Bis(2-hydroxyethyl)decanamide would yield decanoic acid and diethanolamine. Therefore, formulations should ideally be maintained within a pH range that minimizes this degradation pathway.
Thermal Stability
Fatty acid diethanolamides can undergo thermal degradation at high temperatures. Decomposition products may include various smaller molecules resulting from the cleavage of the alkyl chain and the diethanolamine moiety.[6][15] The presence of oxygen can accelerate degradation.[16]
Formulation and Application Insights
N,N-Bis(2-hydroxyethyl)decanamide is a versatile ingredient in a wide array of products due to its favorable physicochemical properties.
Role in Emulsions
With an expected high HLB value, N,N-Bis(2-hydroxyethyl)decanamide is an effective oil-in-water (O/W) emulsifier. It is often used in combination with other surfactants to achieve optimal emulsion stability and sensory characteristics.[17][18]
Viscosity Modification
In aqueous solutions, N,N-Bis(2-hydroxyethyl)decanamide can significantly increase viscosity, making it a valuable thickening agent in products like shampoos, body washes, and liquid soaps.[17] The viscosity of non-ionic surfactant solutions can exhibit complex behavior with changes in temperature, sometimes increasing with temperature due to changes in micellar structure and hydration.[19][20]
Interaction with Polymers
In formulations containing both polymers and surfactants, interactions can occur that modify the rheological properties and stability of the system. Non-ionic surfactants like N,N-Bis(2-hydroxyethyl)decanamide can interact with polymers through hydrophobic associations.[21]
Diagram of Experimental Workflow for Characterizing N,N-Bis(2-hydroxyethyl)decanamide
Caption: Workflow for the comprehensive characterization of N,N-Bis(2-hydroxyethyl)decanamide.
Safety Considerations
N,N-Bis(2-hydroxyethyl)decanamide is generally considered safe for use in cosmetic and personal care products when formulated to be non-irritating.[1] However, as with all diethanolamides, it is important to control the levels of free diethanolamine, which can be a precursor to the formation of N-nitrosodiethanolamine (NDELA), a potential carcinogen.[9][22] Therefore, these ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed.[1]
Conclusion
N,N-Bis(2-hydroxyethyl)decanamide is a multifunctional non-ionic surfactant with a well-defined chemical structure and a range of valuable physicochemical properties. Its utility as an emulsifier, thickener, and foam booster is rooted in its amphiphilic nature and surface activity. This guide has provided a comprehensive overview of its key characteristics and the analytical methodologies required for its thorough evaluation. While some experimental data for this specific molecule are not extensively published, a combination of theoretical principles, data from analogous compounds, and established analytical protocols provides a robust framework for its successful application in research and product development.
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